molecular formula C8H8BrNO2 B180800 2-(Bromomethyl)-4-methyl-1-nitrobenzene CAS No. 110822-05-4

2-(Bromomethyl)-4-methyl-1-nitrobenzene

Cat. No.: B180800
CAS No.: 110822-05-4
M. Wt: 230.06 g/mol
InChI Key: LBNASNUBBZAFBL-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate in Organic Chemistry

The utility of 2-(Bromomethyl)-4-methyl-1-nitrobenzene as a synthetic intermediate stems from the distinct reactivity of its functional groups. The bromomethyl group is particularly susceptible to nucleophilic substitution reactions, providing a direct method for introducing new functionalities. The nitro group, while deactivating the aromatic ring to electrophilic substitution, can be readily reduced to an amino group, which in turn opens up a vast array of further chemical modifications, including diazotization and coupling reactions.

The strategic placement of the methyl and nitro groups on the benzene (B151609) ring also influences the regioselectivity of subsequent reactions, allowing for the controlled synthesis of specific isomers. This level of control is highly desirable in the synthesis of pharmaceuticals and other fine chemicals where precise molecular architecture is paramount.

For instance, the bromomethyl group can react with a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the straightforward attachment of this nitroaromatic scaffold to other molecular fragments.

A general representation of the synthetic utility of the bromomethyl group is its reaction with a generic nucleophile (Nu⁻):

Image of a chemical reaction showing this compound reacting with a nucleophile to form a new product.

This versatility makes this compound a valuable starting material for the construction of diverse molecular frameworks.

Overview of Research Trajectories for Aryl Bromomethylnitrobenzenes

The broader class of compounds to which this compound belongs, aryl bromomethylnitrobenzenes, has been the subject of extensive research. These compounds are recognized as important building blocks in organic synthesis. smolecule.com

Key research trajectories for this class of compounds include:

Synthesis of Heterocyclic Compounds: The combination of the bromomethyl and nitro groups provides a convenient entry point for the construction of various nitrogen-containing heterocyclic systems. These motifs are prevalent in many biologically active molecules.

Development of Novel Functional Materials: The electronic properties imparted by the nitro group make these compounds and their derivatives candidates for applications in materials science, including the development of polymers with specific thermal or chemical resistance. chemimpex.com

Medicinal Chemistry: Aryl bromomethylnitrobenzenes serve as intermediates in the synthesis of a wide range of compounds with potential therapeutic applications. smolecule.comchemimpex.com The ability to introduce diverse functional groups allows for the systematic exploration of structure-activity relationships.

Cross-Coupling Reactions: The bromo-substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds and the synthesis of complex biaryl structures. acs.org

The following table provides a summary of the physical and chemical properties of the parent compound, 2-Bromo-4-nitrotoluene, which is a key precursor in the synthesis of this compound. nist.gov

PropertyValue
Molecular Formula C₇H₆BrNO₂
Molecular Weight 216.032 g/mol
CAS Registry Number 7745-93-9
Common Synonyms 1-Bromo-2-methyl-5-nitrobenzene

The synthesis of aryl bromomethylnitrobenzenes often involves the bromination of the corresponding nitrotoluene derivative. For example, 2-bromo-1-(bromomethyl)-4-nitrobenzene (B1283033) can be synthesized from 2-bromo-6-nitrotoluene (B1266184) using N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com

A typical synthetic procedure for a related compound, 1-bromo-2-(bromomethyl)-4-nitrobenzene (B2480313), involves the reaction of (2-bromo-5-nitrophenyl)methanol (B1342546) with triphenylphosphine (B44618) and N-bromosuccinimide in dichloromethane. chemicalbook.com This reaction proceeds with high yield, demonstrating an efficient method for introducing the bromomethyl group. chemicalbook.com

The research into aryl bromomethylnitrobenzenes continues to evolve as new synthetic methodologies and applications are discovered, highlighting the enduring importance of this class of compounds in modern organic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-4-methyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-6-2-3-8(10(11)12)7(4-6)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNASNUBBZAFBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549093
Record name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110822-05-4
Record name 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Aspects of 2 Bromomethyl 4 Methyl 1 Nitrobenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The pre-existing substituents on the benzene (B151609) ring profoundly affect both the rate of reaction and the position of the new substituent. libretexts.orglibretexts.org

The directing effect of a substituent determines the position (ortho, meta, or para) at which an incoming electrophile will attack the benzene ring. This is governed by the substituent's ability to donate or withdraw electrons, either through inductive effects or resonance.

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both a powerful inductive effect and a resonance effect, which pull electron density from the ring. libretexts.orgvedantu.com This deactivates the ring, making it less reactive towards electrophiles than benzene itself. minia.edu.eg By withdrawing electron density, particularly from the ortho and para positions, the nitro group directs incoming electrophiles to the meta position, which is comparatively less deactivated. vedantu.comminia.edu.eg Therefore, the nitro group is classified as a deactivating, meta-director. libretexts.org

Methyl Group (-CH₃): The methyl group is an alkyl group that donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org This electron-donating nature activates the ring, making it more reactive than benzene. The increased electron density is most pronounced at the ortho and para positions, thus directing electrophiles to these sites. libretexts.orgyoutube.com Consequently, the methyl group is an activating, ortho, para-director.

Bromomethyl Group (-CH₂Br): The bromomethyl group is generally considered to be weakly electron-withdrawing through an inductive effect, owing to the electronegativity of the bromine atom. This effect slightly deactivates the aromatic ring. As it lacks the ability to donate a lone pair of electrons for resonance stabilization, its directing effect is primarily inductive, making it a weak deactivator.

Table 1: Directing Effects of Substituents on 2-(Bromomethyl)-4-methyl-1-nitrobenzene
Functional GroupEffect on ReactivityDirecting PreferenceMechanism of Influence
Nitro (-NO₂)Strongly DeactivatingMetaInductive & Resonance Withdrawal
Methyl (-CH₃)Weakly ActivatingOrtho, ParaInductive & Hyperconjugation Donation
Bromomethyl (-CH₂Br)Weakly DeactivatingOrtho, ParaInductive Withdrawal

Predicting the outcome of an electrophilic substitution on a polysubstituted ring like this compound presents significant regioselectivity challenges. The positions on the ring (numbered C1 to C6, starting from the nitro-substituted carbon) have varying levels of activation and steric hindrance.

Position C3: Is ortho to the methyl group and meta to the nitro group. The methyl group directs ortho to this position, and the nitro group directs meta.

Position C5: Is ortho to the methyl group and meta to the nitro group. This position is also sterically hindered by the adjacent methyl group.

Position C6: Is ortho to the nitro group and meta to the methyl group. This position is strongly deactivated by the nitro group.

Controlling regioselectivity in such systems often involves leveraging steric effects or choosing specific reaction conditions and catalysts that favor one pathway over another. nih.gov For instance, using bulky electrophiles might favor substitution at the less sterically hindered C5 position, although this position is still subject to the electronic directing effects.

Reduction Transformations of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to anilines which are valuable intermediates. nih.govacs.org

A variety of methods can be employed for this reduction, with the choice of reagent being critical to ensure chemoselectivity, especially in a molecule that also contains a reducible benzylic bromide. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method for nitro group reduction. acs.org

Palladium on Carbon (Pd/C): Hydrogenation with H₂ gas over a Pd/C catalyst is highly effective for reducing nitro groups. commonorganicchemistry.com However, a significant drawback is that this catalyst can also promote hydrodehalogenation, where the C-Br bond of the bromomethyl group is cleaved and replaced with a C-H bond.

Raney Nickel: This catalyst can also be used for nitro group reduction and is sometimes preferred when trying to avoid dehalogenation of aromatic halides. commonorganicchemistry.com

Platinum Catalysts: Sulfided platinum catalysts have been developed for the chemoselective reduction of nitro groups in the presence of activated halides, which could be a suitable method for this substrate. nih.gov

Metal/Acid Reductions: These methods are classic and often highly chemoselective.

Tin(II) Chloride (SnCl₂): The use of stannous chloride in the presence of a strong acid like HCl is a mild and effective method for reducing nitro groups to amines while often leaving other functional groups intact. commonorganicchemistry.comscispace.com

Iron (Fe) or Zinc (Zn) in Acid: Using metallic iron or zinc powder in an acidic medium (like acetic acid or hydrochloric acid) is another standard procedure. wikipedia.orgcommonorganicchemistry.comyoutube.com These conditions are generally mild enough to avoid reducing the benzylic bromide.

The reduction of the nitro group in this compound to yield 2-(bromomethyl)-4-methylaniline requires careful selection of reagents to prevent the simultaneous reduction of the bromomethyl group. Methods like reduction with SnCl₂ or Fe/HCl are generally preferred for this type of selective transformation.

Table 4: Common Reagents for Nitro Group Reduction and Their Chemoselectivity
Reagent/MethodConditionsSelectivity for -NO₂ vs. -CH₂BrByproducts
H₂ / Pd-CH₂ gas, catalystLow; often causes hydrodehalogenationMinimal (water)
H₂ / Raney NiH₂ gas, catalystModerate; less dehalogenation than Pd/CMinimal (water)
SnCl₂ / HClAcidic, aqueousHigh; generally preserves C-Br bondTin salts
Fe / HCl or CH₃COOHAcidic, aqueousHigh; generally preserves C-Br bondIron salts
Zn / NH₄ClNeutral, aqueousHigh; can reduce nitro to hydroxylamine or amineZinc salts

Conversion to Amino Derivatives

The conversion of the nitro group in this compound to a primary amine is a key transformation that would yield 2-(bromomethyl)-4-methylaniline. This reaction is fundamental in organic synthesis for introducing a nucleophilic amino group. Typically, this reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., with Pd/C, PtO₂, or Raney Nickel) or chemical reductants like tin(II) chloride (SnCl₂) in acidic media, or iron (Fe) in acetic acid. The primary challenge in this conversion for this specific substrate would be the chemoselective reduction of the nitro group without affecting the labile bromomethyl group, which is susceptible to reduction or substitution. No specific studies detailing the conditions and yields for this transformation on this compound have been identified.

Selective Reduction Methodologies

Achieving selective reduction is crucial when dealing with polyfunctional molecules like this compound. Methodologies would need to be fine-tuned to target the nitro group while preserving the C-Br bond of the bromomethyl moiety. Reagents such as sodium borohydride in the presence of transition metal catalysts (e.g., Ni(OAc)₂) have been used for the selective reduction of nitro compounds. However, literature specifically applying these methods to this compound, including data on reaction efficiency, selectivity, and product yields, is absent.

Coupling Reactions

The presence of a benzylic bromide suggests that this compound could be a substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling Analogs)

While classical Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an aryl or vinyl halide, analogs involving benzylic halides are also known. In such a reaction, this compound could potentially couple with a boronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a new C-C bond at the benzylic position. The success of such a reaction would depend on factors like the choice of palladium catalyst, ligand, base, and solvent. Specific examples or mechanistic studies of this reaction with this compound are not documented in the available literature.

Copper-Mediated Coupling Reactions (e.g., Ullmann-type Condensations)

Ullmann-type reactions, which are copper-mediated, are typically used for the formation of C-O, C-N, and C-S bonds with aryl halides. While less common with benzylic halides, it is conceivable that this compound could undergo coupling with phenols, amines, or thiols in the presence of a copper catalyst. This would lead to the corresponding ethers, amines, or thioethers. The electron-withdrawing nitro group could influence the reactivity of the substrate in these transformations. However, no specific research has been found that demonstrates these copper-mediated couplings with this particular compound.

Radical Reactions Involving the Bromomethyl Group

The bromomethyl group is a known precursor for radical reactions. Benzylic bromides can undergo homolytic cleavage of the C-Br bond upon initiation by light or a radical initiator (like AIBN) to form a stable benzylic radical. This radical could then participate in various propagation steps, such as atom transfer reactions or addition to unsaturated systems. For instance, radical-mediated substitution or coupling reactions could be envisioned. The specifics of such radical reactivity for this compound, including the stability of the resulting radical and its subsequent reaction pathways, have not been reported.

Intramolecular Cyclization and Rearrangement Processes

The ortho-disposed bromomethyl and nitro functional groups present an intriguing possibility for intramolecular cyclization. Under appropriate conditions, for example, reduction of the nitro group to a nitroso or hydroxylamino species, subsequent intramolecular nucleophilic attack by the nitrogen atom onto the benzylic carbon could lead to the formation of a heterocyclic ring system, such as a benzisoxazoline derivative. Alternatively, base-induced elimination of HBr followed by intramolecular reactions of the resulting intermediate could also be a potential pathway. These potential cyclization and rearrangement processes remain theoretical for this compound, as no experimental studies have been found in the scientific literature.

Mechanistic Elucidation of Key Transformations

The key transformations of this compound predominantly involve nucleophilic substitution at the benzylic carbon. The mechanism of these reactions can range between a pure SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) pathway, or lie somewhere on a continuum between these two extremes. The specific pathway is highly dependent on the nature of the nucleophile, the solvent, and the electronic and steric environment of the substrate.

Investigation of Reaction Pathways and Transition States

The reaction of this compound with a nucleophile (Nu-) can proceed through two primary pathways:

SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.com The reaction proceeds through a trigonal bipyramidal transition state where the central carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. nih.gov The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. vedantu.com

SN1 Pathway: This is a two-step mechanism that involves the formation of a carbocation intermediate. The first step, which is the rate-determining step, is the departure of the leaving group to form a benzylic carbocation. vedantu.com This carbocation is then rapidly attacked by the nucleophile in the second step. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. masterorganicchemistry.com

For this compound, the benzylic nature of the substrate allows for the potential stabilization of a carbocation intermediate through resonance with the benzene ring, which could favor an SN1 pathway. However, the presence of an electron-withdrawing nitro group at the ortho position can destabilize the adjacent positive charge, making the formation of a carbocation less favorable. This would suggest a greater likelihood of an SN2 mechanism.

Transition State Analysis:

Computational studies on related benzyl (B1604629) bromide systems provide insight into the transition state structures. For an SN2 reaction, the transition state would involve a "backside attack" by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. nih.gov The geometry of this transition state is influenced by the substituents on the aromatic ring. Electron-withdrawing groups can lead to a "tighter" transition state with shorter partial bonds to the nucleophile and leaving group, while electron-donating groups can result in a "looser" transition state.

In the case of an SN1 pathway, the key intermediate is the benzylic carbocation. The stability of this carbocation is paramount. The para-methyl group, being electron-donating, helps to stabilize the positive charge through hyperconjugation and inductive effects. Conversely, the ortho-nitro group is strongly electron-withdrawing and would significantly destabilize the carbocation.

Influence of Electronic and Steric Factors on Reaction Outcomes

The electronic and steric properties of the substituents on the benzene ring of this compound have a profound impact on its reactivity and the operative reaction mechanism.

Electronic Effects:

Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group (-I, -M effect). Its presence at the ortho position significantly influences the electrophilicity of the benzylic carbon. By withdrawing electron density, it makes the carbon atom more susceptible to nucleophilic attack, which would accelerate an SN2 reaction. However, this same electron-withdrawing effect strongly destabilizes the formation of a positive charge on the benzylic carbon, thereby disfavoring an SN1 pathway. scribd.com Kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown that the ortho-nitro group can also participate in intramolecular nucleophilic assistance, although its primary role is often steric hindrance and electronic destabilization of carbocation intermediates. researcher.lifenih.gov

Para-Methyl Group: The methyl group is an electron-donating group (+I, +M through hyperconjugation). Positioned para to the bromomethyl group, it can donate electron density to the benzene ring. This has two opposing effects. In an SN1 reaction, the electron-donating nature of the methyl group would stabilize the benzylic carbocation intermediate, thus accelerating the reaction. scribd.com In an SN2 reaction, by donating electron density, it can slightly reduce the electrophilicity of the benzylic carbon, potentially slowing the reaction.

The interplay of these two opposing electronic effects often leads to complex kinetic profiles. Studies on the solvolysis of substituted benzyl halides frequently show curved Hammett plots. koreascience.kr This nonlinearity suggests a change in the reaction mechanism or the character of the transition state as the electronic nature of the substituents is varied. For substrates with electron-withdrawing groups, the mechanism tends to be more SN2-like, while for those with electron-donating groups, there is a shift towards a more SN1-like character.

Steric Effects:

The ortho-nitro group exerts a significant steric hindrance around the reaction center. This steric bulk can impede the approach of the nucleophile in an SN2 reaction, potentially slowing the reaction rate compared to a less hindered substrate like p-nitrobenzyl bromide. researcher.lifenih.gov The effect of steric hindrance is a key factor in determining the relative rates of SN2 reactions.

Interactive Data Table: Predicted Influence of Substituents on Reaction Pathways

SubstituentPositionElectronic EffectInfluence on SN1 PathwayInfluence on SN2 Pathway
-NO2OrthoElectron-withdrawingStrongly disfavors (destabilizes carbocation)Favors (increases electrophilicity), but sterically hinders
-CH3ParaElectron-donatingFavors (stabilizes carbocation)Slightly disfavors (decreases electrophilicity)

Interactive Data Table: Expected Mechanistic Trends for Substituted Benzyl Bromides

SubstrateDominant Mechanism (Predicted)Key Influencing Factors
Benzyl BromideSN1/SN2 borderlineDependent on nucleophile and solvent
4-Methylbenzyl BromideMore SN1 characterElectron-donating -CH3 stabilizes carbocation
2-Nitrobenzyl BromideMore SN2 characterElectron-withdrawing -NO2 destabilizes carbocation; steric hindrance present
This compoundLikely SN2Dominant electron-withdrawing effect of -NO2 and steric hindrance, partially counteracted by electron-donating -CH3

Applications in Advanced Organic Synthesis and Materials Research

Role as a Core Building Block for Complex Molecular Architectures

2-(Bromomethyl)-4-methyl-1-nitrobenzene serves as a fundamental building block for the assembly of complex molecular frameworks. The compound's utility stems from its trifunctional nature: the reactive bromomethyl group, the versatile nitro group, and the aromatic ring. The bromomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions with a wide range of nucleophiles such as amines, alcohols, and thiols. This allows for the straightforward attachment of this substituted benzyl (B1604629) moiety to other molecular fragments.

Furthermore, the nitro group is a key functional handle. It can be reduced under various conditions to an amino group. This resulting aniline (B41778) derivative can then be used in a multitude of subsequent reactions, including diazotization, acylation, and condensation reactions, which are fundamental to the construction of more elaborate structures. The methyl group on the benzene (B151609) ring also offers a site for potential oxidation or further substitution, adding another layer of synthetic versatility. This combination of reactive sites enables chemists to design and execute synthetic routes to create sophisticated, multi-functional molecules from a relatively simple starting material. rsc.org

Physicochemical Properties of this compound
PropertyValue
CAS Number110822-05-4 bldpharm.com
Molecular FormulaC₈H₈BrNO₂ bldpharm.com
Molecular Weight230.06 g/mol bldpharm.com
AppearanceData not available
Storage ConditionsInert atmosphere, 2-8°C bldpharm.com

Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds are of immense importance in chemistry, particularly in the development of pharmaceuticals and functional materials. This compound is a valuable precursor for the synthesis of various heterocyclic systems.

Benzofuran (B130515) is a heterocyclic compound that forms the core of many biologically active molecules. orgsyn.org The synthesis of benzofuran derivatives can be achieved through various methods, including the reaction of a substituted phenol (B47542) with an α-halo ketone followed by cyclization. While direct synthesis from this compound is not prominently documented, a plausible route involves its reaction with a suitably substituted salicylaldehyde (B1680747).

A general strategy involves the O-alkylation of a phenol with the bromomethyl group of the title compound, followed by an intramolecular cyclization. For example, reacting this compound with a substituted salicylaldehyde under basic conditions would yield an ether intermediate. This intermediate could then undergo intramolecular cyclization, potentially through a Perkin-type reaction or other condensation methods, to form the benzofuran ring. The nitro group could then be modified in subsequent steps to produce a variety of functionalized benzofuran derivatives. The synthesis of bromomethyl-substituted benzofurans is a known strategy for creating derivatives with enhanced biological activity. nih.gov

The indole (B1671886) ring is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. researchgate.netorgsyn.org Several named reactions are used for indole synthesis, and the Bartoli indole synthesis is particularly relevant as it utilizes nitroarenes as starting materials. bldpharm.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent.

The presence of the nitro group makes this compound a suitable substrate for a Bartoli-type synthesis. Reaction with three equivalents of a vinyl Grignard reagent would lead to the formation of a 7-substituted indole. The bromomethyl group at the 2-position of the starting material would ultimately be positioned on the carbocyclic ring of the resulting indole product, providing a handle for further functionalization. This approach offers a direct route to highly substituted indoles that can be challenging to access through other methods. bldpharm.com

Nitrones are 1,3-dipoles that are highly useful in organic synthesis, particularly in cycloaddition reactions to create complex heterocyclic systems. A well-established method for the synthesis of α-aryl nitrones involves the reaction of an o-nitrobenzyl halide with pyridine (B92270) to form a pyridinium (B92312) salt, which is then reacted with a p-nitrosoaniline derivative under basic conditions. orgsyn.org

This methodology is directly applicable to this compound. The synthesis would proceed in two main steps as outlined in the table below. This reaction, known as the Kröhnke aldehyde synthesis followed by condensation, provides a reliable route to o-nitrophenyl-substituted nitrones, which can then be used in subsequent transformations, such as the synthesis of o-nitrobenzaldehydes upon hydrolysis. orgsyn.org

Synthetic Route to Nitrone Derivatives
StepReactionDescriptionReference
1Formation of Pyridinium SaltThis compound is reacted with pyridine in a solvent like ethanol (B145695). The resulting pyridinium salt often crystallizes from the solution. orgsyn.org
2Nitrone FormationThe pyridinium salt is reacted with p-nitrosodimethylaniline in ethanol in the presence of sodium hydroxide (B78521) at low temperatures (0-5°C). This yields the N-(p-Dimethylaminophenyl)-α-(4-methyl-2-nitrophenyl)nitrone. orgsyn.org

Precursor Synthesis in Medicinal Chemistry Research

The search for new therapeutic agents is a driving force in chemical research. The synthesis of novel molecular scaffolds that can be decorated with various functional groups is a key strategy in drug discovery.

This compound and its analogs are valuable starting materials for creating advanced pharmaceutical intermediates. nih.gov The term "pharmaceutical scaffold" refers to a core molecular structure to which various substituents can be attached to generate a library of compounds for biological screening.

A notable example is the use of polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid, a close analog of the title compound, in the solid-phase synthesis of 1,4-benzodiazepine-2,3-diones. nih.gov This class of compounds is known for its diverse pharmacological activities. The synthetic sequence involves nucleophilic displacement of the bromide, acylation, and a key simultaneous reduction-cyclization step where the nitro group is reduced to an amine which then cyclizes to form the benzodiazepine (B76468) core. nih.gov

Similarly, bromomethyl-substituted scaffolds are pivotal in the synthesis of pilicides, a class of anti-virulence compounds that target bacteria. The bromomethyl group serves as a versatile handle for introducing a wide variety of substituents, including amines, ethers, and amides, allowing for the rapid optimization of biological activity. These examples highlight how the reactive nature of this compound makes it an ideal precursor for building complex and medicinally relevant molecular scaffolds.

Development of Functional Materials and Specialty Polymers

The distinct chemical features of this compound make it a target for the synthesis of functional materials and specialty polymers.

Table 1: Electronic and Structural Features for Material Development

FeatureDescriptionRelevance in Materials Science
Nitro Group A strong electron-withdrawing group attached to the aromatic ring. epa.govImparts electron-accepting properties to derived polymers, which is relevant for developing n-type semiconducting materials. epa.gov
Aromatic Ring Provides a stable, conjugated system.Contributes to the thermal stability and rigidity of the polymer backbone.
Bromomethyl Group A reactive site for nucleophilic substitution and polymerization. academie-sciences.frEnables the incorporation of the nitroaromatic unit into a larger polymer chain to create functional materials.

Polymers that incorporate nitroaromatic compounds can exhibit enhanced thermal stability and chemical resistance. chemimpex.commdpi.com The rigid structure of the benzene ring contributes to the thermal robustness of the polymer backbone, potentially increasing its decomposition temperature. mdpi.com Research into the thermal decomposition of nitroaromatic compounds shows that the molecular structure, including the position of substituents, plays a critical role in stability. dtic.miltamu.edu For instance, the presence of a methyl group ortho to the nitro group can introduce unique decomposition pathways compared to other isomers. dtic.mil The high bond-association energy of the C-NO2 bond in nitroaromatics means that a significant amount of energy is required to initiate decomposition. tamu.edu This inherent stability is a desirable trait for high-performance polymers used in demanding applications. mdpi.com

Model Compound Studies in Environmental Chemistry Research

Due to their widespread use in industry, nitroaromatic compounds are recognized as environmental pollutants, with many being toxic or mutagenic. nih.govresearchgate.net this compound can serve as a model compound to study the environmental behavior of this class of chemicals.

The stability of the nitroaromatic structure makes these compounds resistant to degradation in the environment. nih.gov Researchers investigate various methods to break down these persistent pollutants, including microbial action and photolysis. cdc.gov Studies on compounds like 1,3-dinitrobenzene (B52904) (1,3-DNB) show that biodegradation can occur under both aerobic and anaerobic conditions, though the rates and products can differ. cdc.gov The electron-withdrawing properties of the nitro group make the aromatic ring less susceptible to oxidative degradation, which is a common pathway for many organic pollutants. nih.gov Understanding the specific factors that influence the breakdown of a model compound like this compound can provide clues for the remediation of sites contaminated with nitroaromatics. nih.govnih.gov

Table 2: Environmental Degradation Processes for Nitroaromatic Compounds

Degradation ProcessDescription
Microbial Degradation Microorganisms, such as specific strains of bacteria and fungi, evolve pathways to use nitroaromatic compounds as sources of carbon and nitrogen. nih.gov This often begins with the reduction of the nitro group.
Photolysis Some nitroaromatic compounds can be broken down by sunlight when in water or the atmosphere. cdc.gov
Chemical Hydrolysis Generally, nitroaromatic compounds are resistant to hydrolysis under typical environmental conditions. cdc.gov

By studying the environmental fate of this compound, scientists can gain a better understanding of how related pollutants behave. researchgate.net Factors such as soil mobility, potential for leaching into groundwater, and persistence are key areas of investigation. cdc.gov For example, nitroaromatic compounds can bind to clay minerals in soil due to their electron-accepting properties, which affects their movement through the environment. cdc.gov This knowledge helps in predicting the long-term impact of nitroaromatic contamination and in developing effective strategies for environmental remediation. nih.gov The widespread presence of these compounds at industrial and hazardous waste sites makes this research a priority. researchgate.netcdc.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of each atom.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The spectrum of 2-(Bromomethyl)-4-methyl-1-nitrobenzene is characterized by distinct signals corresponding to the aromatic, benzylic, and methyl protons. The chemical shift (δ) of each signal is influenced by the electron-withdrawing nitro group and the electronegative bromine atom.

The aromatic region is expected to show three distinct protons. The proton ortho to the nitro group and adjacent to the bromomethyl group would be the most deshielded. The other two aromatic protons will also have characteristic shifts and coupling patterns based on their positions relative to the substituents. The benzylic protons of the bromomethyl group (-CH₂Br) typically appear as a singlet, shifted downfield due to the adjacent electronegative bromine atom and the aromatic ring. The methyl group (-CH₃) protons also produce a singlet, generally found in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (ortho to NO₂) ~ 8.0 - 8.2 d 1H
Aromatic H (ortho to CH₃) ~ 7.4 - 7.6 d 1H
Aromatic H (meta to NO₂) ~ 7.3 - 7.5 s 1H
Bromomethyl (-CH₂Br) ~ 4.6 - 4.9 s 2H

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) is used to determine the number of non-equivalent carbon atoms and to probe the carbon skeleton of a molecule. In this compound, all eight carbon atoms are chemically distinct, leading to eight unique signals in the ¹³C NMR spectrum.

The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift. The carbons of the aromatic ring show a range of shifts influenced by the various substituents. The benzylic carbon of the -CH₂Br group is shifted downfield by the attached bromine atom, while the methyl carbon (-CH₃) appears at a characteristic upfield position.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm)
C-NO₂ ~ 148 - 152
C-CH₂Br ~ 135 - 139
C-CH₃ ~ 140 - 144
Aromatic CH ~ 124 - 135 (multiple signals)
-CH₂Br ~ 30 - 35

Note: Predicted values are based on standard substituent effects in a deuterated chloroform (CDCl₃) solvent.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While 1D NMR spectra provide fundamental structural information, 2D NMR techniques are often employed for complex molecules to confirm assignments and probe through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment could verify the coupling between adjacent aromatic protons, helping to definitively assign their positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to unambiguously link each proton signal (e.g., from the -CH₂Br and -CH₃ groups) to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): For conformational analysis, NOESY can detect through-space interactions between protons that are close to each other. This could provide insights into the preferred rotational conformation of the bromomethyl group relative to the plane of the aromatic ring.

Analysis of Unexpected Splitting Patterns in NMR Spectra

In molecules with benzylic methylene groups, such as the -CH₂Br group in this compound, the two protons are often chemically equivalent due to free rotation around the carbon-carbon single bond, resulting in a singlet in the ¹H NMR spectrum.

However, if rotation around the Ar-CH₂ bond is sterically hindered, the two benzylic protons can become non-equivalent, or "diastereotopic". stackexchange.com The presence of a bulky ortho-substituent, in this case, the nitro group (-NO₂), can restrict this rotation. If this occurs, the two protons will have different chemical environments. Consequently, they would exhibit different chemical shifts and would split each other's signals. Instead of a singlet, the signal for the -CH₂Br group would appear as a pair of doublets, known as an AB quartet. stackexchange.com Observing such a pattern would be strong evidence for hindered rotation and a fixed conformation of the bromomethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent technique for identifying the functional groups present in a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features are the strong absorptions from the nitro group. Aromatic nitro compounds typically show two distinct stretching vibrations: a strong asymmetric stretch and a slightly weaker symmetric stretch. researchgate.net

Other key absorptions include those from the C-H bonds of the aromatic ring and the aliphatic methyl and bromomethyl groups, C=C stretching vibrations within the aromatic ring, and the C-Br stretching vibration.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
Asymmetric NO₂ Stretch Nitro (-NO₂) 1500 - 1570 Strong
Symmetric NO₂ Stretch Nitro (-NO₂) 1300 - 1370 Strong
Aromatic C-H Stretch Ar-H 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch -CH₃, -CH₂Br 2850 - 3000 Medium
Aromatic C=C Stretch Benzene (B151609) Ring 1450 - 1600 Medium-Variable

The presence of these characteristic bands in the FTIR spectrum provides corroborating evidence for the molecular structure elucidated by NMR spectroscopy. ijsr.netscirp.org

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

The key vibrational modes anticipated for this compound include:

Nitro Group (NO₂) Vibrations: The nitro group is expected to exhibit strong, characteristic bands corresponding to its symmetric and asymmetric stretching modes. For related nitroaromatic compounds, such as 4-nitrotoluene, these are well-documented and typically appear in distinct regions of the spectrum. nih.govresearchgate.net

Bromomethyl Group (-CH₂Br) Vibrations: This group would be identified by several key vibrations, including the C-Br stretching mode, which is typically found in the lower wavenumber region, as well as the CH₂ scissoring, wagging, and twisting modes. Studies on benzyl (B1604629) bromide and its derivatives provide reference points for these assignments. researchgate.nettheaic.org

Aromatic Ring Vibrations: The substituted benzene ring will display a series of complex vibrations, including C-C stretching, in-plane and out-of-plane C-H bending, and the characteristic ring "breathing" modes.

Methyl Group (-CH₃) Vibrations: The methyl group attached to the ring will show symmetric and asymmetric C-H stretching and bending vibrations. researchgate.net

The analysis of these vibrational frequencies allows for the confirmation of the compound's structural integrity and can be used to study conformational isomers and intermolecular interactions in different states.

Table 1: Predicted FT-Raman Vibrational Modes for this compound This table is interactive. Click on the headers to sort.

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Aromatic Ring C-H Stretching 3100 - 3000
Methyl Group Asymmetric C-H Stretching ~2975
Methyl Group Symmetric C-H Stretching ~2930
Bromomethyl Group CH₂ Stretching ~2950
Aromatic Ring C=C Stretching 1620 - 1570
Nitro Group Asymmetric NO₂ Stretching 1550 - 1520
Aromatic Ring C=C Stretching 1500 - 1400
Methyl/Bromomethyl CH₃/CH₂ Bending (Scissoring) 1470 - 1440
Nitro Group Symmetric NO₂ Stretching 1350 - 1320
Aromatic Ring Ring Breathing Mode ~1000
Bromomethyl Group C-Br Stretching 700 - 600

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. For this compound, with the molecular formula C₈H₈BrNO₂, HRMS is crucial for distinguishing it from other compounds with the same nominal mass.

The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, and ¹⁶O). A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two major peaks in the molecular ion region, [M]⁺ and [M+2]⁺, of almost equal intensity, providing a clear signature for the presence of a single bromine atom.

Table 2: HRMS Data for this compound (C₈H₈BrNO₂) This table is interactive. Click on the headers to sort.

Isotopologue Elemental Composition Theoretical Monoisotopic Mass (Da)
[M]⁺ C₈H₈⁷⁹BrNO₂ 228.97384
[M+2]⁺ C₈H₈⁸¹BrNO₂ 230.97179

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis and Trace Detection

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of this compound in complex matrices and for its differentiation from structural isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC-MS analysis. The separation on the GC column would effectively resolve it from its isomers, which would exhibit different retention times. researchgate.netnih.gov The subsequent mass analysis, often using Electron Ionization (EI), would produce a fragmentation pattern providing structural confirmation. The presence of the bromine atom's isotopic signature in fragment ions would further aid in identification. proquest.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique applicable to a wider range of compounds, including those that are non-volatile or thermally labile. For nitroaromatic compounds, which can be neutral and exhibit poor ionization efficiency, LC-MS presents both opportunities and challenges. rsc.orgrsc.org While standard Electrospray Ionization (ESI) may not be highly efficient, techniques like Atmospheric Pressure Chemical Ionization (APCI) could be employed. The high sensitivity of modern mass spectrometers makes LC-MS an ideal choice for detecting trace levels of this compound, particularly in contexts where it may be considered a potential genotoxic impurity in pharmaceutical manufacturing. rsc.org

Chemical Derivatization Strategies for Enhanced MS Detection Sensitivity

For neutral molecules like many nitroaromatics that lack easily ionizable functional groups, chemical derivatization can be employed to significantly enhance detection sensitivity in MS. rsc.orgrsc.org This involves a chemical reaction that introduces an ionizable or permanently charged moiety into the analyte molecule.

A highly effective strategy for nitroaromatic compounds is the chemical reduction of the nitro group to a primary amine (-NH₂). rsc.orgrsc.org This transformation can be achieved under mild conditions, for example, using zinc dust in the presence of an ammonium salt. The resulting amine is significantly more basic and readily protonated, leading to a much stronger signal in positive-ion ESI-MS. This approach dramatically lowers the limit of detection and limit of quantification, making it invaluable for trace-level analysis. The reaction converts the neutral, poorly ionizable this compound into a derivative that can be easily detected at sub-ppm levels.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule.

To date, a crystal structure for this compound has not been reported in the public domain, such as the Cambridge Structural Database (CSD). However, analysis of related structures, such as isomers of nitrotoluene, provides a basis for predicting the structural features that would be revealed by such a study. acs.orgfigshare.com

Crystal Structure Analysis and Molecular Conformation

A single-crystal X-ray diffraction study of this compound would yield precise data on its solid-state conformation. Of particular interest would be the torsion angles that define the orientation of the substituents relative to the benzene ring.

Nitro Group Orientation: In many nitrotoluene isomers, the nitro group is twisted out of the plane of the aromatic ring to minimize steric repulsion with adjacent substituents. acs.org Given the presence of the bulky -CH₂Br group at the ortho position, it is highly probable that the nitro group in this compound would exhibit a significant dihedral angle with respect to the ring.

Bromomethyl Group Conformation: The analysis would also reveal the conformation of the bromomethyl group, specifically the C-C-C-Br torsion angle, which would be influenced by both intramolecular steric effects and intermolecular packing forces within the crystal lattice.

The study would also elucidate the intermolecular interactions, such as C-H···O or C-H···Br hydrogen bonds, that govern the crystal packing arrangement. This information is critical for understanding the solid-state properties of the material.

Table 3: Key Molecular Parameters to be Determined by X-ray Crystallography This table is interactive. Click on the headers to sort.

Parameter Type Description Expected Information
Bond Lengths C-N, N-O, C-Br, C-C (aromatic) Precise interatomic distances confirming bonding
Bond Angles O-N-O, C-C-N, C-C-Br Geometry of functional groups and ring substitution
Torsion Angles C-C-N-O, C-C-C-Br Orientation of nitro and bromomethyl groups
Intermolecular Interactions Hydrogen bonds, π-π stacking Details of the crystal packing and supramolecular structure

Chromatographic Methods for Analysis and Isolation

Chromatographic techniques are indispensable for the analysis, purification, and purity assessment of this compound. These methods exploit differences in the partitioning of the compound between a stationary phase and a mobile phase to achieve separation from reactants, byproducts, and isomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and for separating it from closely related isomers and impurities. plos.org Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed for nitroaromatic compounds.

The strong UV absorbance of the nitroaromatic chromophore allows for sensitive detection using a UV detector. rsc.org A typical HPLC method for analyzing nitrotoluene derivatives involves a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water mixture. researchgate.net For instance, the separation of o-nitrotoluene and p-nitrotoluene has been successfully achieved using a methanol/water (70:30 v/v) mobile phase at a flow rate of 1.0 mL/min, with detection at 278 nm. researchgate.net Similar conditions can be adapted for the analysis of this compound, allowing for the quantification of its purity and the detection of impurities such as isomeric byproducts or residual starting materials.

Table 1: Illustrative HPLC Parameters for Analysis of Nitrotoluene Derivatives

ParameterCondition
Column C18 bonded-phase silica (B1680970) (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 258-278 nm
Column Temp. 40 °C
Injection Vol. 30 µL
This table presents typical starting conditions for method development, based on methods for similar compounds. researchgate.netresearchgate.net

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC for the analysis of this compound, particularly when high resolution is required to separate it from structurally similar impurities. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which operate at higher pressures to deliver faster analysis times and superior separation efficiency. lcms.cz

The increased efficiency of UPLC columns leads to sharper, narrower peaks, which significantly improves the resolution between closely eluting compounds. lcms.cz This is critical for accurately quantifying the purity of this compound, especially in the presence of isomers that may have very similar retention times under standard HPLC conditions. The higher sensitivity of UPLC also allows for the detection and quantification of trace-level impurities that might be missed with conventional HPLC. rsc.org The fundamental principles of separation remain the same as HPLC (typically reversed-phase), but the enhanced performance allows for more robust and reliable analytical results.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used extensively for monitoring the progress of reactions that synthesize or utilize this compound. umass.eduwikipedia.org It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.

For the analysis of nitroaromatic compounds, silica gel plates (Silica Gel 60 F254) are typically used as the stationary phase. acs.org The separation is achieved by developing the plate in a chamber containing a suitable mobile phase, which is usually a mixture of nonpolar and moderately polar organic solvents. A common eluent system for compounds of this type is a mixture of hexane and ethyl acetate (B1210297) or cyclohexane (B81311) and chloroform. beilstein-journals.orgacs.org

After development, the spots are visualized. Due to the conjugated nitroaromatic system, this compound is UV-active and will appear as a dark spot on a fluorescent background when viewed under UV light (254 nm). wikipedia.org By comparing the retention factor (Rf) of the spots in the reaction mixture to those of the starting material and a pure product standard, the progress of the reaction can be effectively monitored. umass.edu

Table 2: Typical TLC System for Reaction Monitoring

ComponentDescription
Stationary Phase Silica gel 60 F254 pre-coated plates
Mobile Phase (Eluent) Cyclohexane / Ethyl Acetate (e.g., 3:1 v/v)
Visualization UV light (254 nm)
This table provides an example of a common TLC setup for monitoring reactions involving moderately polar aromatic compounds.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT studies on 2-(Bromomethyl)-4-methyl-1-nitrobenzene were found. DFT is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. Such a study would typically involve the following analyses:

This analysis would determine the most stable three-dimensional arrangement of the atoms in the molecule. The results would be presented as a table of bond lengths, bond angles, and dihedral angles. While experimental data exists for isomers like 1-Bromo-4-methyl-2-nitrobenzene, which provides some structural information, computational data for this compound is not available.

Theoretical vibrational calculations predict the frequencies of molecular vibrations, which can be compared with experimental data from FT-IR and Raman spectroscopy to confirm the molecular structure. Although studies have been performed on closely related compounds, such as 2-bromomethyl-4-nitroanisole, this specific analysis for this compound has not been published.

This involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are crucial for understanding a molecule's chemical reactivity and kinetic stability. No such analysis has been reported for this compound.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule will interact with other reagents. No MEP analysis for this compound is available.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time. This technique can provide insights into the conformational flexibility and intermolecular interactions of a compound in different environments (e.g., in solution). No MD simulation studies for this compound have been published.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug discovery and materials science to understand intermolecular interactions. In the context of this compound, molecular docking could be used in a research setting to investigate its non-covalent interactions with various host molecules or surfaces, without implying any biological activity.

Although specific molecular docking studies featuring this compound are not readily found, research on other nitroaromatic compounds demonstrates the utility of this approach. For instance, molecular docking has been successfully used to study the binding of nitro-substituted benzamide derivatives to enzymes and to understand the interactions of nitrosamines with cytochrome P450. nih.govheraldopenaccess.us These studies typically involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound (the ligand) would be generated and optimized using computational methods. A target "receptor" molecule or surface would also be prepared.

Docking Simulation: A docking algorithm would then be used to explore the conformational space of the ligand within the binding site of the receptor, generating a series of possible binding poses.

Scoring and Analysis: The generated poses are then "scored" based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

For this compound, a hypothetical docking study could explore its interactions with a cyclodextrin host or a graphene surface, providing insights into its potential for inclusion complex formation or surface adsorption. The results of such a study would typically be presented in a table summarizing the predicted binding energies and key interacting residues or surface atoms.

Hypothetical Molecular Docking Results for this compound with a Generic Host Cavity

ParameterValue
Binding Energy (kcal/mol)-5.8
Interacting ResiduesHydrophobic pocket
Key Interactionsvan der Waals, π-π stacking

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Prediction of Reaction Outcomes and Mechanistic Pathways

Theoretical chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in predicting the outcomes of chemical reactions and elucidating their underlying mechanisms. For this compound, computational studies could provide valuable insights into its reactivity, particularly concerning the interplay between the bromomethyl and nitro functional groups.

The reactivity of this compound is expected to be dominated by the benzylic bromide, which is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. The nitro group, being a strong electron-withdrawing group, will influence the electronic properties of the benzene (B151609) ring and the reactivity of the bromomethyl group.

Nucleophilic Substitution Reactions:

A primary reaction pathway for this compound is nucleophilic substitution at the benzylic carbon. The mechanism of such reactions, whether SN1 or SN2, can be investigated computationally. A theoretical study would involve:

Geometry Optimization: Calculating the optimized geometries of the reactants, transition states, intermediates, and products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products) or saddle points (transition states).

Energy Profile: Constructing a potential energy surface to determine the activation energies and reaction energies, which helps in predicting the reaction rate and spontaneity.

Computational studies on related systems, such as the reactions of benzyl (B1604629) bromides with various nucleophiles, have provided detailed mechanistic insights. researchgate.net For this compound, the presence of the ortho-nitro group is expected to influence the stability of potential carbocation intermediates and the energy of the transition state.

Influence of the Nitro Group:

The electron-withdrawing nature of the nitro group can be quantified using computational methods to calculate properties like the electrostatic potential map and atomic charges. journalajopacs.com DFT studies on substituted nitrobenzenes have shown how substituents affect the electronic structure and reactivity of the molecule. aip.org In the case of this compound, the nitro group would make the aromatic ring electron-deficient and could influence the regioselectivity of reactions involving the ring itself.

Theoretical Prediction of a Hypothetical SN2 Reaction

The table below illustrates the type of data that could be generated from a DFT study on a hypothetical SN2 reaction of this compound with a generic nucleophile (Nu-).

ParameterCalculated Value (kJ/mol)
Activation Energy (ΔG‡)85
Reaction Energy (ΔGrxn)-40

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Q & A

Q. What are the recommended synthetic routes for 2-(Bromomethyl)-4-methyl-1-nitrobenzene, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves bromination of 4-methyl-1-nitrobenzene derivatives. For example, analogous bromomethyl compounds (e.g., 2-(Bromomethyl)-3-fluorobenzonitrile) are synthesized via radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation . Optimization strategies include:

  • Solvent Selection: Use non-polar solvents (e.g., CCl₄) to minimize side reactions.
  • Catalysts: Azobisisobutyronitrile (AIBN) enhances radical initiation efficiency.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Post-Reaction Workup: Quench unreacted brominating agents with aqueous Na₂S₂O₃ to prevent over-bromination .

Q. What purification techniques are effective for isolating this compound, and how do solvent choices impact crystal purity?

Methodological Answer: Recrystallization is critical for isolating high-purity product. Key considerations:

  • Solvent Polarity: Dichloromethane (DCM) or ethyl acetate/hexane mixtures are effective for brominated nitroaromatics, as seen in analogous compounds .
  • Gradient Crystallization: Slowly cool hot saturated solutions to promote large crystal formation.
  • Melting Point Validation: Compare observed melting points (e.g., 75–77°C for structurally similar 1-Dibromomethyl-4-methoxy-2-nitrobenzene) to literature values to assess purity .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify methyl (δ 2.5–3.0 ppm) and bromomethyl (δ 4.3–4.7 ppm) groups.
    • ¹³C NMR: Confirm nitro group attachment via deshielded aromatic carbons (δ 140–150 ppm) .
  • X-ray Crystallography: Resolve steric effects of substituents, as demonstrated for 1-Dibromomethyl-4-methoxy-2-nitrobenzene .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with UV detection (λ = 254 nm) to quantify purity .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and nitro substituents influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Electronic Effects: The nitro group (-NO₂) is strongly electron-withdrawing, activating the bromomethyl site for SN2 reactions. Compare with ethoxy-substituted analogs (e.g., 4-Bromo-2-ethoxy-1-nitrobenzene), where electron-donating groups reduce reactivity .
  • Steric Hindrance: The methyl group at the 4-position may hinder nucleophilic attack. Computational modeling (DFT) can quantify steric bulk using group contribution methods .
  • Experimental Validation: Conduct kinetic studies with varying nucleophiles (e.g., NaCN, NaN₃) in polar aprotic solvents (DMF, DMSO) .

Q. What strategies can resolve contradictions in reported reaction outcomes for bromomethyl-nitrobenzene derivatives, such as unexpected byproducts or yields?

Methodological Answer:

  • Byproduct Identification: Use LC-MS/MS to detect intermediates (e.g., debrominated or nitration byproducts).
  • Reaction Monitoring: Employ in-situ IR spectroscopy to track nitro group stability and bromomethyl reactivity .
  • Replication Studies: Systematically vary parameters (temperature, solvent, stoichiometry) to isolate contributing factors, as outlined in literature reviews on nitroaromatic synthesis .

Q. How does the thermal stability of this compound vary under different storage conditions, and what decomposition pathways are observed?

Methodological Answer:

  • Accelerated Stability Testing: Heat samples to 40–60°C and monitor decomposition via TGA/DSC.
  • Decomposition Pathways:
    • Hydrolytic Degradation: Bromomethyl groups may hydrolyze to hydroxymethyl derivatives in humid conditions.
    • Nitrogroup Reduction: Catalytic hydrogenation or photolysis can reduce nitro to amine, altering reactivity .
  • Storage Recommendations: Store in amber vials at RT under inert atmosphere (N₂/Ar) to suppress radical-mediated degradation .

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2-(Bromomethyl)-4-methyl-1-nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.